1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16408642
Molecular Formula: C9H17ClFN3
Molecular Weight: 221.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17ClFN3 |
|---|---|
| Molecular Weight | 221.70 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H16FN3.ClH/c1-3-5-11-9-7-13(6-4-10)12-8(9)2;/h7,11H,3-6H2,1-2H3;1H |
| Standard InChI Key | SJKSTUVHGZTUEV-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1=CN(N=C1C)CCF.Cl |
Introduction
Chemical Structure and Classification
Molecular Architecture
The compound (C₉H₁₇ClFN₃) consists of a pyrazole core substituted with:
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1-(2-Fluoroethyl) group: Introduces electron-withdrawing effects, influencing ring electrophilicity.
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3-Methyl group: Enhances steric hindrance and modulates lipophilicity.
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N-Propylamine side chain: Provides basicity, facilitating salt formation with hydrochloric acid.
The hydrochloride salt (molecular weight: 221.70 g/mol) adopts a planar configuration confirmed by X-ray crystallography analogs.
Spectroscopic Characterization
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NMR:
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¹H NMR: δ 1.2–1.4 ppm (propyl CH₃), δ 4.5–4.8 ppm (CH₂F coupling, J = 47 Hz).
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¹³C NMR: 155 ppm (pyrazole C4), 85 ppm (C-F).
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IR: Peaks at 1,650 cm⁻¹ (C=N stretch) and 1,100 cm⁻¹ (C-F).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized in three stages :
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters.
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Fluoroethylation: Reaction with 1-bromo-2-fluoroethane under basic conditions (K₂CO₃, DMF, 80°C) .
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Propylamine Introduction: Nucleophilic substitution using propylamine in THF.
Critical Parameters:
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Temperature Control: Excess heat (>100°C) degrades the fluoroethyl group .
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve fluorinated intermediate stability .
Physicochemical Properties
Solubility and Stability
| Property | Value | Conditions |
|---|---|---|
| Water Solubility | 12 mg/mL | 25°C, pH 7.4 |
| LogP (Partition) | 1.8 | Octanol/water |
| Thermal Decomposition | 220°C | TGA analysis |
| Hydrolytic Stability | t₁/₂ = 48 hours | pH 7.4, 37°C |
The fluorine atom reduces basicity (pKa = 7.1) compared to non-fluorinated analogs (pKa = 8.3).
Reactivity and Functionalization
Electrophilic Substitution
The pyrazole ring undergoes nitration at position 5 with HNO₃/H₂SO₄, yielding nitro derivatives used in further coupling reactions.
Nucleophilic Reactions
The propylamine side chain participates in:
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Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride).
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Sulfonation: Generates sulfonamides using sulfonyl chlorides .
| Kinase | IC₅₀ (nM) | Cell Line |
|---|---|---|
| JAK2 | 18 ± 2 | HEL 92.1.7 |
| EGFR (L858R Mutant) | 42 ± 5 | A549 |
| CDK4/6 | 110 ± 15 | MCF-7 |
Mechanism involves competitive ATP-binding site occupation, validated by molecular docking .
Neuropharmacological Activity
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Dopamine D₂ Receptor: Ki = 240 nM (partial agonist).
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Serotonin Transporter: IC₅₀ = 1.2 μM (rat synaptosomes).
Industrial Applications
Pharmaceutical Intermediates
Used in synthesizing:
Agrochemical Development
Derivatives exhibit herbicidal activity (EC₅₀ = 0.8 μM against Amaranthus retroflexus).
Recent Advances (2023–2025)
Targeted Drug Delivery
Liposomal formulations (85 nm particles) improve tumor accumulation 3-fold in murine models.
Photodynamic Therapy
Fluorinated pyrazoles generate singlet oxygen (ΦΔ = 0.32) under 650 nm light, enabling dual therapeutic modes.
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